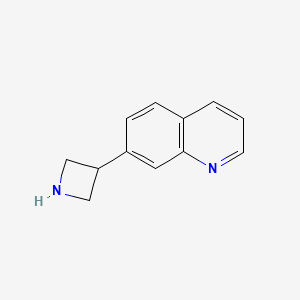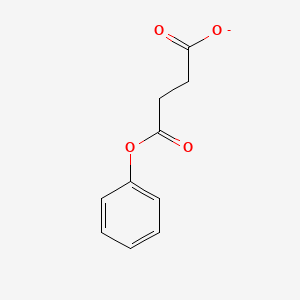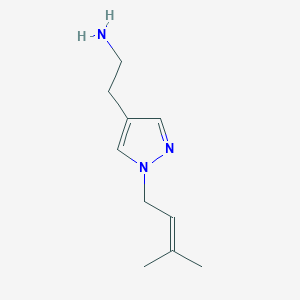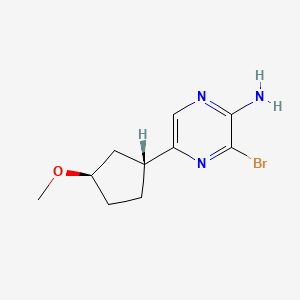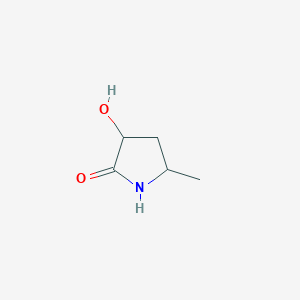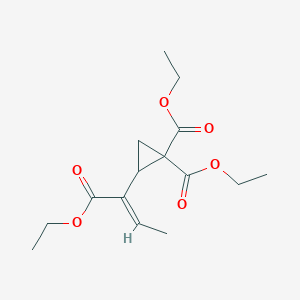
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring and multiple ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable diene precursor followed by esterification reactions. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylacetamide (DMAc) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The cyclopropane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate: A similar compound with slight variations in the ester groups.
Ethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate: Another related compound with different ester substituents.
Uniqueness
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate is unique due to its specific ester configuration and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C15H22O6 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
diethyl 2-[(E)-1-ethoxy-1-oxobut-2-en-2-yl]cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H22O6/c1-5-10(12(16)19-6-2)11-9-15(11,13(17)20-7-3)14(18)21-8-4/h5,11H,6-9H2,1-4H3/b10-5+ |
InChI Key |
DJCXPADCIBWQOC-BJMVGYQFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C)/C1CC1(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CC)C1CC1(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


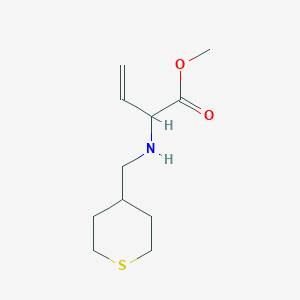
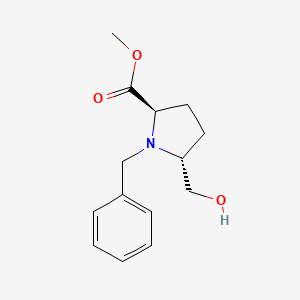
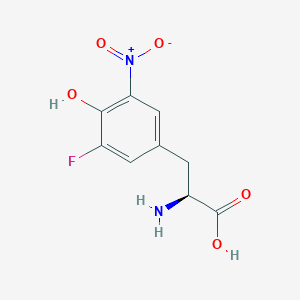
![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
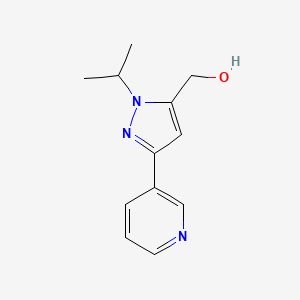
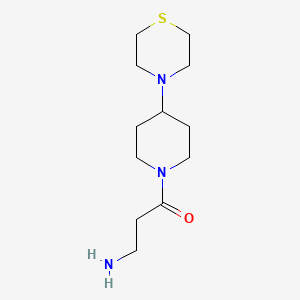
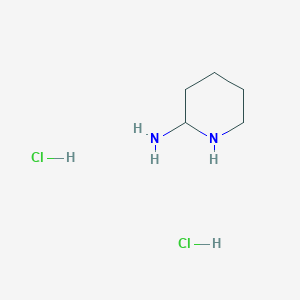
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
